3-Acetylbenzo[d]thiazol-2(3H)-one
Overview
Description
3-Acetylbenzo[d]thiazol-2(3H)-one is a heterocyclic compound that features a benzothiazole core with an acetyl group at the 3-position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Mechanism of Action
Target of Action
The primary target of 3-Acetylbenzo[d]thiazol-2(3H)-one is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery .
Mode of Action
This compound interacts with PTP1B, inhibiting its activity . This inhibition can enhance insulin and leptin signaling, which are crucial for glucose homeostasis and energy balance .
Biochemical Pathways
The inhibition of PTP1B by this compound affects the insulin and leptin signaling pathways . These pathways play a key role in the regulation of glucose homeostasis and energy balance. Enhanced signaling can lead to improved glucose uptake and metabolism, contributing to the management of Type II diabetes .
Result of Action
The inhibition of PTP1B by this compound leads to enhanced insulin and leptin signaling . This can result in improved glucose homeostasis and energy balance, potentially offering therapeutic benefits for Type II diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetylbenzo[d]thiazol-2(3H)-one typically involves the reaction of 2-aminobenzothiazole with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Another method involves the use of N,N-disubstituted arylhydrazines with carbon disulfide (CS2) in the presence of dimethyl sulfoxide (DMSO) under temperature-controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Acetylbenzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
3-Acetylbenzo[d]thiazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of benzothiazole derivatives.
Benzothiazole-2-thione: Similar structure but with a thione group instead of a carbonyl group.
2-Methylbenzothiazole: A methyl group at the 2-position instead of an acetyl group.
Uniqueness
3-Acetylbenzo[d]thiazol-2(3H)-one is unique due to its acetyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-acetyl-1,3-benzothiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-6(11)10-7-4-2-3-5-8(7)13-9(10)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMLFIZLUYYHCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2SC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351020 | |
Record name | 3-ACETYL-2-BENZOTHIAZOLONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51360-57-7 | |
Record name | 3-ACETYL-2-BENZOTHIAZOLONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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